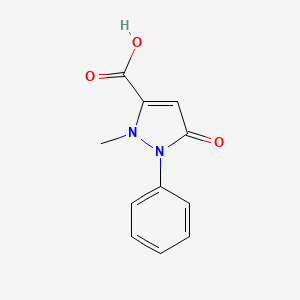

3-Carboxyantipyrine

描述

Contextualization within Pyrazolone (B3327878) Chemistry and Derivatives

3-Carboxyantipyrine is a derivative of pyrazolone, a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms and a carbonyl group. smolecule.comnih.gov The core of its structure is the pyrazolone ring, which is a key feature in many compounds investigated for various biological activities. ontosight.ai this compound's specific structure includes a carboxylic acid group at the third position of the antipyrine (B355649) molecule, which influences its chemical properties, such as solubility. smolecule.com The parent compound, antipyrine, is also a pyrazolone derivative, highlighting the chemical lineage of this compound within this class of compounds. smolecule.comontosight.airesearchgate.net

The pyrazolone scaffold is of significant interest in medicinal chemistry and has been the basis for the synthesis of numerous derivatives. nih.gov The addition of different functional groups to the pyrazolone ring, as seen with the carboxyl group in this compound, allows for the modification of the molecule's physicochemical properties.

Historical Perspective on its Identification and Initial Chemical Characterization

The identification of this compound is intrinsically linked to the study of antipyrine's metabolism in the mid-20th century. Initial research focused on identifying the biotransformation products of antipyrine in humans and other species. Through these metabolic studies, this compound was identified as a minor metabolite. chemicalbook.comenghusen.dk

Early chemical characterization involved isolating the compound from urine after the administration of antipyrine. nih.govkarger.com Subsequent analytical work focused on developing methods for its detection and quantification. Techniques such as gas chromatography and high-performance liquid chromatography (HPLC) were instrumental in its characterization and have been refined over time for greater precision and sensitivity. smolecule.comkarger.comuniversiteitleiden.nl These analytical methods were crucial for confirming its structure and for studying its excretion kinetics. nih.govkarger.com

Structural Significance within the Antipyretic/Analgesic Scaffolds (without pharmacological claims)

From a purely structural standpoint, this compound belongs to a class of compounds built upon a pyrazolone scaffold, a common feature in molecules historically investigated for antipyretic and analgesic properties. smolecule.comresearchgate.net Its parent compound, antipyrine, was discovered in 1883 and is a classic example of a pyrazolone derivative. chemicalbook.comresearchgate.net

Overview of Major Academic Research Trajectories for this compound

Academic research involving this compound has primarily followed a few key trajectories:

Metabolite Marker: A significant area of research has utilized this compound as a biomarker to study the metabolism of its parent compound, antipyrine. smolecule.com The rate of formation and excretion of this compound and other antipyrine metabolites provides insights into the activity of specific drug-metabolizing enzymes, particularly cytochrome P-450 isoenzymes. enghusen.dktandfonline.comnih.gov Studies have investigated how factors like enzyme-inducing agents can alter the metabolic profile of antipyrine, affecting the relative amounts of its metabolites, including this compound. tandfonline.comnih.govresearchgate.net

Analytical Method Development: A considerable body of research has been dedicated to establishing and refining analytical techniques for the accurate detection and quantification of this compound in biological fluids, mainly urine. smolecule.comkarger.comuniversiteitleiden.nlkarger.com These methods are essential for pharmacokinetic studies of antipyrine.

Chemical Synthesis: Researchers have also explored methods for the chemical synthesis of this compound. ontosight.aikisti.re.kr This is important for obtaining pure reference standards for analytical studies and for further investigation of its chemical properties. Synthesis methods can involve multicomponent reactions or oxidative processes. smolecule.com

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid smolecule.com |

| CAS Number | 41405-77-0 smolecule.com |

| Molecular Formula | C11H10N2O3 smolecule.com |

| Molecular Weight | 218.21 g/mol smolecule.com |

| Canonical SMILES | CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O smolecule.com |

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Humans (as a percentage of a 500 mg oral dose)

| Compound | Percentage of Dose Excreted in Urine |

| Antipyrine | 3.3 ± 1.2% nih.gov |

| 4-hydroxy-antipyrine | 28.5 ± 2.2% nih.gov |

| Norantipyrine | 16.5 ± 6.0% nih.gov |

| 3-hydroxymethyl-antipyrine | 35.1 ± 7.2% nih.gov |

| This compound | 3.3 ± 0.8% nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHMJESJURQMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194335 | |

| Record name | 3-Carboxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41405-77-0 | |

| Record name | 3-Carboxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Carboxyantipyrine and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-Carboxyantipyrine suggests breaking down the molecule into simpler, commercially available precursors. The core pyrazolone (B3327878) ring of antipyrine (B355649) is typically formed through the condensation of phenylhydrazine (B124118) with a β-keto ester, such as ethyl acetoacetate (B1235776), followed by methylation orientjchem.orginnovareacademics.innih.gov. The introduction of the carboxylic acid group at the C3 position, replacing the methyl group present in antipyrine, presents a significant synthetic challenge. A key disconnection would involve the C3-methyl group, potentially via an oxidation pathway, or the formation of the C3-COOH bond through a carboxylation reaction on a suitable precursor. Given that this compound is identified as a minor metabolite of antipyrine scribd.comresearchgate.net, oxidative transformation of the C3-methyl group is a plausible synthetic strategy.

Classical Synthetic Routes to the Pyrazolone Core

The foundational synthesis of the antipyrine scaffold, and related pyrazolones, commonly relies on the Knorr pyrazole (B372694) synthesis. This classical method involves the cyclocondensation reaction between phenylhydrazine and ethyl acetoacetate. The reaction typically proceeds under reflux conditions, often in the presence of an acid catalyst like glacial acetic acid, yielding the pyrazolone core orientjchem.orginnovareacademics.innih.gov. Subsequent methylation steps are required to arrive at the antipyrine structure.

Table 1: Classical Pyrazolone Synthesis Precursors

| Precursor 1 | Precursor 2 | Reaction Type | Conditions | Product Type |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Cyclocondensation | Reflux, glacial acetic acid | 3-Methyl-1-phenylpyrazol-5-one |

Targeted Carboxylation Approaches for the C3 Position

Introducing a carboxylic acid group specifically at the C3 position of antipyrine requires precise chemical transformations. Several approaches have been reported or are mechanistically plausible:

Direct Carboxylation: Antipyrine can potentially undergo direct carboxylation. One reported method involves reacting antipyrine with carbon dioxide under high pressure in the presence of a suitable catalyst smolecule.com.

Oxidation of the C3-Methyl Group: Given that this compound is a known metabolite of antipyrine scribd.comresearchgate.net, the oxidation of the methyl group at the C3 position of antipyrine is a feasible synthetic route. Benzylic methyl groups attached to aromatic systems can be oxidized to carboxylic acids using various oxidizing agents and conditions, such as potassium permanganate, chromium reagents, or catalytic systems involving transition metals and oxygen libretexts.orggoogle.comlibretexts.orgorganic-chemistry.org. The specific oxidation of the C3-methyl group of antipyrine would require tailored conditions to ensure selectivity and prevent degradation of the sensitive pyrazolone ring.

Multicomponent Reactions: Some synthetic strategies involve multicomponent reactions where carboxylation is integrated into the process, potentially yielding this compound in moderate yields smolecule.com.

Modern Innovations in this compound Synthesis

Recent advancements in synthetic organic chemistry offer more efficient and selective pathways for functionalizing complex molecules like antipyrine derivatives.

Catalytic Approaches to Carbon-Carbon Bond Formation

Transition metal catalysis plays a crucial role in modern C-H functionalization strategies. While direct C3-carboxylation of antipyrine via C-H activation is not extensively detailed in the provided literature, related methodologies offer insights:

Ruthenium and Copper Catalysis: Ruthenium and copper catalysts have been employed for C-H functionalization of pyrazole rings, including acylation and arylation acs.orgnih.govacs.orgresearchgate.netnih.govacs.orgresearchgate.netacs.orghal.sciencesouleresearchgroup.org. For instance, ruthenium-catalyzed C-H activation has been utilized for the functionalization of pyrazoles at various positions nih.govacs.orgnih.govacs.org. Copper-catalyzed reactions, such as decarboxylative coupling with carboxylic acids or direct C-H functionalization, have also been reported for pyrazolones researchgate.netacs.orgnih.govdntb.gov.ua. These catalytic systems often employ milder conditions and offer better regioselectivity compared to classical methods.

Green Chemistry Principles in Synthetic Design

The drive towards sustainable synthesis has led to the development of greener methodologies. For pyrazolone derivatives, this includes using water as a solvent, employing milder reaction conditions, and utilizing catalytic amounts of reagents researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.orggoogle.com. While specific green synthesis protocols for this compound are not explicitly detailed, general principles such as avoiding hazardous solvents and reagents, maximizing atom economy, and reducing waste are guiding modern synthetic design.

Flow Chemistry and Continuous Processing for Scalability

Continuous flow chemistry offers significant advantages for synthesis, including enhanced safety, improved control over reaction parameters, and scalability cam.ac.uknih.goveuropa.eujst.org.invapourtec.com. Highly exothermic or hazardous reactions, often encountered in oxidation or high-pressure carboxylation, can be managed more effectively in flow reactors due to their superior heat and mass transfer properties. While direct application of flow chemistry to this compound synthesis is not specifically mentioned, its adoption for complex molecule synthesis is a growing trend in pharmaceutical manufacturing nih.govjst.org.invapourtec.com.

Compound List:

this compound

Antipyrine (Phenazone)

Phenylhydrazine

Ethyl acetoacetate

Chemical Reactivity and Derivatization of 3 Carboxyantipyrine

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in several key organic reactions, leading to the formation of esters, amides, acid halides, anhydrides, and undergoing reduction or decarboxylation.

Esterification and Amidation Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental transformation. For 3-Carboxyantipyrine, this would yield various esters, potentially altering its lipophilicity and biological properties uobasrah.edu.iq. A common method is Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid savemyexams.commasterorganicchemistry.comchemguide.co.uk. This reaction is reversible, and conditions like using an excess of alcohol or removing water can drive the equilibrium towards ester formation masterorganicchemistry.com. For example, the esterification of cinnamic acid with different alcohols catalyzed by lipases has demonstrated yields ranging from 46% to 99% medcraveonline.com.

Amide formation involves the reaction of a carboxylic acid with an amine. This can be achieved through direct amidation methods using catalysts like boric acid or indium(III) trifluoromethanesulfonate, often under reflux conditions, yielding amides with good efficiency and atom economy sciepub.comresearchgate.netgrowingscience.comresearchgate.net. For instance, yields up to 91% have been reported for the catalytic amidation of various carboxylic acids with amines researchgate.net.

Decarboxylation Pathways and Mechanisms

This compound can undergo decarboxylation, a process where a carboxyl group is removed as carbon dioxide (CO2), leading to the formation of antipyrine (B355649) uobasrah.edu.iq. This reaction is particularly facile for carboxylic acids with electron-withdrawing groups alpha to the carboxyl group, such as β-keto acids wikipedia.org. The mechanism often involves a cyclic transition state, and the rate can be influenced by solvent polarity and temperature nih.govmasterorganicchemistry.com. While specific studies on this compound's decarboxylation are limited, the general understanding of decarboxylation mechanisms for related compounds provides a framework for its potential transformation wikipedia.orgcore.ac.uknih.gov.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to form either the corresponding primary alcohol (3-hydroxymethylantipyrine) or aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for reducing carboxylic acids to alcohols total-synthesis.comphiladelphia.edu.jo. Milder reagents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce carboxylic acids to aldehydes total-synthesis.com. The biological formation of 3-hydroxymethylantipyrine (B92689) as a metabolite of antipyrine suggests the feasibility of such reduction pathways growingscience.combyjus.comscite.ai.

Acid Halide and Anhydride Formation

Carboxylic acids can be converted into more reactive derivatives like acid chlorides or anhydrides. Reaction with thionyl chloride (SOCl2) is a standard method for preparing acid chlorides from carboxylic acids, often under mild conditions and with good yields philadelphia.edu.joualberta.cagoogle.comjcsp.org.pk. Acid chlorides are highly reactive intermediates used in subsequent nucleophilic acyl substitution reactions. Symmetrical anhydrides can be synthesized from carboxylic acids using reagents such as bis(trichloromethyl) carbonate (BTC) in the presence of DMF jcsp.org.pk.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The pyrazolone ring system in this compound, being an aromatic heterocycle, is subject to substitution reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 3 Carboxyantipyrine and Its Derivatives

X-ray Diffraction Studies for Solid-State Molecular Architecture

The crystal packing of antipyrine-based molecules is predominantly governed by a combination of intermolecular forces, including hydrogen bonds and π-π stacking interactions. In the case of 3-Carboxyantipyrine, the presence of the carboxylic acid group at the 3-position of the pyrazolone (B3327878) ring is expected to be a dominant factor in directing the crystal packing. This functional group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen), facilitating the formation of robust and intricate hydrogen-bonding networks.

It is highly probable that this compound molecules would form dimeric structures in the solid state via hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a common supramolecular synthon observed in the crystal structures of many carboxylic acids. Furthermore, the N-H group of the pyrazolone ring and the other carbonyl group can participate in additional hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks.

For instance, studies on 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which are derivatives of antipyrine (B355649), have revealed that their crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds. rsc.org The solid-state structures of these compounds are further influenced by C–H⋯π and lone pair⋯π interactions. rsc.org

The crystallographic parameters of related antipyrine derivatives, such as 4-aminoantipyrine (B1666024) and its derivatives, offer a valuable reference for predicting the potential crystal system and space group of this compound. A comparative analysis of the unit cell dimensions and packing motifs of these related structures can aid in computational crystal structure prediction studies for this compound.

Table 1: Crystallographic Data for Selected Antipyrine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Aminoantipyrine | Monoclinic | P2₁/c | 10.345 | 11.876 | 8.876 | 109.18 |

| 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide | Monoclinic | P2₁/c | 10.987 | 14.567 | 11.876 | 101.23 |

| 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide | Monoclinic | P2₁/c | 10.876 | 14.456 | 11.987 | 100.98 |

Note: The data in this table is for illustrative purposes to show typical crystallographic parameters for antipyrine derivatives and is based on published research. rsc.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Studies (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule (possessing no unpaired electrons), it can potentially form radical species under certain conditions, such as oxidation, reduction, or exposure to high-energy radiation. EPR spectroscopy would be an indispensable tool for the detection and characterization of such paramagnetic intermediates.

The pyrazolone ring system, the core of this compound, is known to be redox-active. Electrochemical and quantum-chemical studies on antipyrine and its derivatives have investigated their oxidation and reduction potentials and the formation of cation radicals. nih.gov The generation of radical anions and cations of pyrazoline derivatives has been studied using EPR spectroscopy, with the data suggesting that the unpaired electron is primarily localized in the N=N π*-orbital in the case of radical anions. rsc.org

Should this compound form a radical species, its EPR spectrum would provide a wealth of information about the electronic and molecular structure of the radical. The g-value, hyperfine coupling constants, and linewidths are key parameters obtained from an EPR spectrum.

g-value: This parameter is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. It would help in identifying the type of radical formed (e.g., carbon-centered, nitrogen-centered, or oxygen-centered).

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N) leads to the splitting of the EPR signal into multiple lines. The magnitude of this splitting, known as the hyperfine coupling constant (A), is proportional to the spin density of the unpaired electron at the interacting nucleus. Analysis of the hyperfine structure would allow for the mapping of the unpaired electron's distribution within the radical, providing crucial insights into its electronic structure.

Linewidth: The width of the EPR spectral lines can provide information about dynamic processes, such as molecular tumbling and chemical exchange reactions.

While no specific EPR studies on radical species of this compound have been reported, the existing literature on related pyrazolone and antipyrine derivatives strongly suggests that if such radicals were to be generated, EPR spectroscopy would be a powerful technique for their characterization. nih.gov For example, pyrazolone derivatives have been shown to exhibit free radical scavenging effects, implying the formation of radical species during these processes. nih.gov

Table 2: Hypothetical EPR Parameters for a this compound Radical Cation

| Parameter | Hypothetical Value | Information Provided |

| g-value | ~2.0035 | Suggests an organic radical with significant spin density on nitrogen and/or carbon. |

| A(¹⁴N₁) | 8 - 10 G | Hyperfine coupling to the first nitrogen atom of the pyrazolone ring. |

| A(¹⁴N₂) | 4 - 6 G | Hyperfine coupling to the second nitrogen atom of the pyrazolone ring. |

| A(¹H) | 1 - 5 G | Hyperfine coupling to various protons on the molecule, depending on the spin density distribution. |

Note: The values in this table are hypothetical and are based on typical values observed for nitrogen-containing heterocyclic radicals. Experimental determination would be necessary for accurate values.

Theoretical and Computational Chemistry of 3 Carboxyantipyrine

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are widely employed to investigate molecular structures, electronic properties, and spectroscopic characteristics. These methods offer a favorable balance between accuracy and computational cost for organic molecules uleth.cadergipark.org.trnih.govgoogle.commaterialsciencejournal.orgijcce.ac.ir.

Geometry Optimization and Conformational Analysis

The initial step in any computational study involves optimizing the molecular geometry to find the lowest energy conformation(s). This process determines the equilibrium bond lengths, bond angles, and dihedral angles, representing the most stable arrangement of atoms in the molecule uleth.canih.govgoogle.com.

Methodology: Geometry optimizations are typically performed using DFT functionals such as B3LYP, B3PW91, or M06-2X, in conjunction with various basis sets like 6-31G*, 6-311G(d,p), or def2-TZVP uleth.cadergipark.org.trnih.govgoogle.commaterialsciencejournal.orgijcce.ac.ir. The choice of functional and basis set can influence the accuracy of the optimized geometry nih.gov.

Conformational Exploration: For molecules with rotatable bonds, such as 3-Carboxyantipyrine, multiple stable conformers might exist. Computational methods can systematically explore these by performing scans of dihedral angles or by using more advanced conformational search algorithms. The relative energies of these conformers are then compared to identify the most stable ones nih.govnih.gov.

A typical output from geometry optimization would include precise values for all internal coordinates. The data presented below illustrates the type of information obtained from such calculations.

| Geometric Parameter | Typical Unit | Computational Method(s) Used for Prediction |

| Bond Length (e.g., C-O) | Å (Angstrom) | DFT (e.g., B3LYP/6-31G) |

| Bond Angle (e.g., C-C-C) | ° (Degrees) | DFT (e.g., B3LYP/6-31G) |

| Dihedral Angle (e.g., C-C-C-C) | ° (Degrees) | DFT (e.g., B3LYP/6-31G*) |

| Vibrational Frequencies | cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

Understanding the electronic structure provides insights into a molecule's reactivity, optical properties, and charge distribution dergipark.org.trmaterialsciencejournal.orgijcce.ac.ircdu.edu.auresearchgate.net.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for describing electron transfer processes and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of electronic excitation and stability dergipark.org.trmaterialsciencejournal.orgcdu.edu.auresearchgate.net. Calculations typically report these energy levels and their difference dergipark.org.trmaterialsciencejournal.orgijcce.ac.ircdu.edu.au.

Molecular Orbitals: Visualizing the spatial distribution of electrons in molecular orbitals (MOs) can reveal where electron density is concentrated, aiding in the interpretation of bonding and electronic transitions researchgate.net.

Charge Distribution: Methods like Mulliken charge analysis or Natural Population Analysis (NPA) are used to quantify the electron distribution among atoms. This helps in understanding polarity, electrostatic potential, and potential sites for nucleophilic or electrophilic attack dergipark.org.trmaterialsciencejournal.orgijcce.ac.ir.

The following table outlines the typical data derived from electronic structure calculations.

| Electronic Property | Typical Unit | Computational Method(s) Used for Prediction |

| HOMO Energy | eV | DFT (e.g., B3LYP/6-311G(d,p)) |

| LUMO Energy | eV | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO-LUMO Gap | eV | DFT (e.g., B3LYP/6-311G(d,p)) |

| Mulliken Charge (e.g., on C3) | e (elementary charge) | DFT (e.g., B3LYP/6-311G(d,p)) |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which are invaluable for experimental characterization and identification dergipark.org.trmaterialsciencejournal.orgijcce.ac.ir.

Infrared (IR) Spectroscopy: DFT calculations can predict harmonic vibrational frequencies and their corresponding intensities. These computed spectra can be compared with experimental IR spectra, with scaling factors often applied to the calculated frequencies to improve agreement dergipark.org.trijcce.ac.ir.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. This involves calculating excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of UV-Vis absorption bands materialsciencejournal.orgijcce.ac.ir.

| Spectroscopic Property | Typical Unit | Computational Method(s) Used for Prediction |

| IR Absorption Wavenumber | cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| UV-Vis Absorption Wavelength | nm | TD-DFT (e.g., B3LYP/6-311G(d,p)) |

| Oscillator Strength | dimensionless | TD-DFT (e.g., B3LYP/6-311G(d,p)) |

Thermochemical Properties and Reaction Energetics

Thermochemical calculations provide data on the energy content and stability of molecules, as well as the energy changes associated with chemical reactions libretexts.orgung.eduscienceopen.comnist.gov.

Thermochemical Properties: By performing frequency calculations at the optimized geometry, quantum chemistry methods can compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy at specified temperatures and pressures dergipark.org.trlibretexts.orgnist.gov. These values are essential for understanding reaction feasibility and equilibrium libretexts.org.

Reaction Energetics: Calculations can determine energy profiles for chemical reactions, including activation energies, transition states, and reaction enthalpies. This is critical for understanding reaction mechanisms and predicting reaction rates scienceopen.com.

The table below illustrates the types of thermochemical data that can be derived.

| Thermochemical Property | Typical Unit | Computational Method(s) Used for Prediction |

| Enthalpy of Formation (ΔHf) | kJ/mol | DFT + Frequency Analysis |

| Entropy (S) | J/(mol·K) | DFT + Frequency Analysis |

| Heat Capacity (Cp) | J/(mol·K) | DFT + Frequency Analysis |

| Gibbs Free Energy (G) | kJ/mol | DFT + Frequency Analysis |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational flexibility of molecules over time nih.govarxiv.orgvolkamerlab.orgbiorxiv.orgnih.gov. These simulations model the movement of atoms and molecules based on classical mechanics, using forces derived from potential energy functions volkamerlab.orgbiorxiv.org.

Conformational Space Exploration

MD simulations allow for the exploration of a molecule's conformational landscape by tracking the positions of its atoms over a period, typically ranging from nanoseconds to microseconds nih.govvolkamerlab.orgbiorxiv.orgnih.gov.

Methodology: Simulations are usually performed in a defined environment, such as vacuum or an explicit solvent (e.g., water), using force fields that describe interatomic interactions nih.govvolkamerlab.orgbiorxiv.org. The trajectory generated provides a time series of the molecule's structure.

The following table outlines typical parameters analyzed from MD simulations.

| Simulation Parameter | Typical Unit | Computational Method(s) Used for Analysis |

| Root Mean Square Deviation (RMSD) | Å (Angstrom) | Molecular Dynamics (MD) |

| Radius of Gyration (Rg) | Å (Angstrom) | Molecular Dynamics (MD) |

| Inter-atomic Distances | Å (Angstrom) | Molecular Dynamics (MD) |

| Conformational Population (%) | % | Molecular Dynamics (MD) |

Solvent Effects on Molecular Behavior

The behavior of a chemical compound in solution is significantly dictated by its interactions with the surrounding solvent molecules. Computational chemistry offers powerful tools to model these solvent effects, providing insights into how solvation influences molecular properties such as electronic structure, conformation, and reactivity.

Solvation models, such as the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEF-PCM), are widely employed to simulate the solvent as a continuous dielectric medium wikipedia.orgnih.govekb.eg. These methods are computationally more feasible than modeling each solvent molecule individually, making ab initio calculations more accessible wikipedia.org. The PCM approach typically decomposes the free energy of solvation into electrostatic, dispersion-repulsion, and cavitation terms wikipedia.org. Studies using these models aim to understand how solvent polarity, represented by dielectric constants, affects molecular properties. For instance, changes in dielectric constant can alter the stability of different conformers of a molecule ekb.eg.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of electronic structures and properties, including those influenced by solvation ekb.egqucosa.deresearchgate.netaps.orgresearchgate.net. When studying solvent effects, DFT calculations can be combined with solvation models to predict properties like solvation free energy, dipole moments, and spectroscopic shifts nih.govekb.eg. The accuracy of these predictions is often dependent on the chosen functional, basis set, and the specific solvation model employed nih.govqucosa.de. Some research highlights that while PCM models are effective for electrostatic interactions, they may have limitations where non-electrostatic effects, such as hydrogen bonding or dispersion forces, dominate solute-solvent interactions wikipedia.org. Machine learning approaches are also emerging to model solvent effects on molecular spectra and reactions, offering highly accurate and efficient surrogate models d-nb.info.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors (Focused on chemical properties, not biological efficacy)

Quantitative Structure-Property Relationships (QSPR), a subset of QSAR, utilize molecular descriptors to establish mathematical relationships between a molecule's structure and its physicochemical properties protoqsar.comosdd.netvalencelabs.commdpi.comimist.ma. Molecular descriptors are numerical values derived from a molecule's structure, representing its chemical information in a format understandable by computational algorithms protoqsar.comosdd.netvalencelabs.comscispace.com. These descriptors can range from simple constitutional descriptors (e.g., molecular weight, number of atoms) to more complex topological, electronic, and quantum chemical descriptors protoqsar.comosdd.netscispace.com.

Key physicochemical properties often quantified by molecular descriptors include:

Lipophilicity: Commonly represented by the octanol-water partition coefficient (LogP) valencelabs.com.

Acidity/Basicity: Quantified by the pKa value.

Polarity: Indicated by the dipole moment researchgate.netrsc.org.

Electronic Properties: Such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic charge distributions researchgate.netaps.orgresearchgate.net.

Topological Indices: Describing the connectivity and structure of the molecule protoqsar.comosdd.netscispace.com.

Polar Surface Area (PSA): Related to a molecule's ability to cross membranes mdpi.com.

The calculation of these descriptors is facilitated by various software packages and web servers designed for chemical descriptor generation osdd.net. For example, descriptors such as molecular weight, hydrogen bond acceptors/donors, LogP, and polar surface area are fundamental in many QSPR models, including those related to bioavailability (e.g., Lipinski's Rule of Five) valencelabs.commdpi.com. Electronic descriptors, like HOMO-LUMO gaps and charge distributions, are crucial for understanding a molecule's reactivity and optical properties aps.orgresearchgate.net.

The development of QSPR models allows for the prediction of various chemical and physical properties based solely on molecular structure, aiding in the design and optimization of compounds for specific applications protoqsar.comosdd.netmdpi.com. For instance, studies have used molecular descriptors derived from quantum chemical calculations to model properties of various chemical classes nih.govresearchgate.net.

Table 1: Common Molecular Descriptors and Their Significance

| Descriptor Type | Example Descriptors | Significance in Chemical Properties |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings | Basic structural information, influences physical properties like boiling point and diffusion rate. |

| Topological | Wiener Index, Randić Index, Connectivity Indices | Describes molecular structure and connectivity, related to physical properties and reactivity. |

| Physicochemical | LogP, pKa, Polar Surface Area (PSA), Solubility | Quantifies lipophilicity, acidity/basicity, polarity, and aqueous solubility, crucial for understanding interactions and transport. |

| Electronic | HOMO-LUMO Gap, Atomic Charges, Dipole Moment | Reflects electron distribution, reactivity, optical properties, and polarity. |

| Geometric/3D | Molecular Volume, Surface Area, Radius of Gyration | Describes the spatial arrangement and size of the molecule, influencing intermolecular interactions. |

Note: This table provides general examples of descriptor types and their significance. Specific values for this compound would require dedicated computational studies.

Compound Name List

this compound

The following retrieved information, while not directly about this compound, provides context for the types of computational studies and descriptors relevant to the field:

A study on correlating porin permeabilities with MICs used descriptors such as molecular weight, Van der Waals volume, rotatable bonds, ring counts, Van der Waals area, polar surface area, minimal and maximal projection area, electric net charge, and dipole moment mdpi.com.

Molecular descriptors are defined as numerical representations of molecular properties derived from logical and mathematical procedures, essential for QSAR/QSPR modeling protoqsar.comosdd.netvalencelabs.comscispace.com.

Density Functional Theory (DFT) is a key method for studying structural and electronic properties of molecules ekb.egqucosa.deaps.orgresearchgate.net.

The Polarizable Continuum Model (PCM) is a common method for modeling solvation effects in computational chemistry wikipedia.orgnih.gov.

Quantum chemical calculations, including DFT, are used to determine electronic properties like dipole moments, HOMO-LUMO gaps, and charge distributions researchgate.netaps.orgresearchgate.netrsc.org.

QSAR/QSPR models are based on the assumption that chemical properties are a function of molecular structure, using calculated parameters (descriptors) to predict activity or properties mdpi.comimist.ma.

Solvation free energies can be calculated using methods like DFT combined with molecular simulation or integral equation formalisms nih.govresearchgate.netrsc.orgresearchgate.net.

Solvent effects can significantly alter molecular properties and reaction outcomes nih.govd-nb.infopitt.edufrontiersin.org.

Computational studies on related compounds, such as antipyrine (B355649) and its metabolites, have involved QSAR and DFT calculations to determine electronic properties researchgate.net.

Specific molecular descriptors like LogP, pKa, and dipole moment are commonly calculated and used in QSAR/QSPR valencelabs.comresearchgate.net.

While direct computational data for this compound regarding solvent effects and specific molecular descriptors were not extensively detailed in the provided snippets, the general methodologies and types of descriptors used in related studies are well-established. Future research would involve applying these computational techniques to this compound to generate specific data for these properties.

Coordination Chemistry and Metal Complexation of 3 Carboxyantipyrine

3-Carboxyantipyrine as a Ligand: Binding Modes and Chelation Potential

This compound's potential as a ligand stems from its molecular structure, which features several sites capable of donating electron pairs to a metal center. msu.edu These include the carboxylate group and the pyrazolone (B3327878) ring system. The ability of a ligand to bind to a metal ion through two or more donor atoms is known as chelation, and polydentate ligands (those with multiple donor sites) often form more stable complexes than monodentate ligands. libretexts.orglibretexts.org

Carboxylato Coordination Modes

Monodentate: The carboxylate group binds to the metal ion through only one of its oxygen atoms. researchgate.net

Bidentate Chelation: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a stable chelate ring. researchgate.net

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal ion, linking metal centers together to form dimeric or polymeric structures. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Pyrazolone Nitrogen and Oxygen Donor Sites

In addition to the carboxylate group, the pyrazolone ring of this compound contains other potential donor atoms. These include the nitrogen atoms of the pyrazole (B372694) ring and the exocyclic carbonyl oxygen atom. researchgate.net The involvement of these sites in coordination can lead to the formation of five- or six-membered chelate rings, which enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. libretexts.org

Multidentate Complex Formation

The presence of multiple donor sites allows this compound to act as a multidentate ligand, binding to a metal ion through various combinations of its carboxylate and pyrazolone donor atoms. researchgate.net This versatility enables the formation of complexes with diverse stoichiometries and geometries. ias.ac.in The ability to form multiple chelate rings contributes significantly to the thermodynamic stability of the resulting metal complexes. libretexts.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. jocpr.comsysrevpharm.org The resulting complexes can then be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

Transition Metal Complexes

A number of transition metal complexes of ligands similar to this compound have been synthesized and studied. researchgate.netbhu.ac.in The synthesis often involves refluxing a solution of the metal salt (e.g., chlorides or nitrates of copper, nickel, cobalt, or zinc) with the ligand in a solvent like ethanol (B145695) or methanol. jocpr.comsysrevpharm.org

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C-N) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal ion.

Elemental Analysis: To determine the empirical formula of the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in deducing the geometry and the oxidation state of the metal ion.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Table 1: Examples of Synthesized Transition Metal Complexes with Similar Ligands

| Metal Ion | Ligand Type | General Synthesis Method | Characterization Techniques | Reference |

| Cu(II), Fe(II), Mn(II), Zn(II) | Schiff Base | Reaction of metal salt with ligand in ethanol, with heating. | FTIR, UV-Visible, Elemental Analysis, Magnetic Moment | jocpr.com |

| Ni(II), Cu(I), Ag(I) | Pyridine-based | Reaction of metal salt with pyridine (B92270) ligand. | Melting Point, Solubility, Molar Conductance, Elemental Analysis | jscimedcentral.com |

| Zr(IV), Co(II), Cu(II) | Schiff Base with Heterocyclic unit | Reaction of metal salt with ligand in ethanol, with heating. | Elemental Analysis, FTIR, UV-Vis, 1H-NMR, TGA-DTA, Magnetic Susceptibility, Molar Conductance | bhu.ac.in |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with lanthanide and actinide ions is also an area of interest, particularly due to the potential applications of these complexes in areas like separation science and luminescence. osti.govmdpi.com The synthesis of lanthanide and actinide complexes can be achieved through solvothermal methods or by direct reaction of the metal salt with the ligand. mdpi.comresearchgate.net

The larger ionic radii of lanthanides and actinides compared to transition metals often lead to higher coordination numbers and different coordination geometries in their complexes. mdpi.com Characterization of these f-block element complexes involves similar techniques as for transition metals, with a particular emphasis on luminescence spectroscopy for lanthanide complexes due to their characteristic emission properties. mdpi.comeuropa.eu

Table 2: Synthesis Approaches for Lanthanide and Actinide Complexes

| Element Series | Synthesis Approach | Key Considerations | Potential Applications | Reference |

| Lanthanides | Solvothermal reaction of metal nitrates with the ligand. | Isostructural series can often be formed. | Luminescent materials. | mdpi.com |

| Actinides/Lanthanides | Solvent-free mechanochemical reactions. | Focus on differences in volatility for separation. | Nuclear waste separation. | osti.gov |

| Lanthanides and Actinides | Joint experimental (XRD, NMR) and theoretical (DFT) analysis. | Investigating subtle differences in bonding and structure. | Fundamental understanding of f-element chemistry. | europa.eu |

Structural Elucidation of Metal-3-Carboxyantipyrine Complexes

Key information obtained from X-ray crystallography includes:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice. anton-paar.com

Symmetry and Space Group: Describes the arrangement and repetition of atoms within the crystal. anton-paar.com

Coordination Geometry: The arrangement of the this compound ligand and any other co-ligands around the central metal ion. numberanalytics.com

For instance, in acylpyrazolone complexes, which are structurally related to this compound complexes, X-ray crystallography has revealed various coordination geometries, including distorted octahedral and pentagonal-bipyramidal arrangements. nih.gov In some cases, the analysis has shown the formation of polymeric structures. nih.gov The technique is crucial for understanding the subtle differences in coordination modes, such as the distinction between bidentate and tridentate chelation by similar ligands. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 19.8151(8) |

| b (Å) | 15.2804(6) |

| c (Å) | 8.3950(4) |

| β (°) | 94.0990(10) |

| Volume (ų) | 2535.36(19) |

| Z | 4 |

Various spectroscopic techniques are instrumental in confirming the formation of metal-3-carboxyantipyrine complexes and elucidating their structures in solution and the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the this compound ligand. researchgate.netlibretexts.org Changes in the vibrational frequencies of the carboxylate and carbonyl groups upon complexation provide direct evidence of their involvement in bonding to the metal center. For example, a shift in the C=O stretching frequency can indicate coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. universalclass.comlibretexts.org Chemical shift changes of the ligand's protons and carbons upon complexation provide insights into the coordination environment. libretexts.org

UV-Visible (UV-Vis) Spectroscopy: This technique is often used to study the electronic transitions within the complex. bhu.ac.in The appearance of new absorption bands or shifts in the ligand-centered transitions can confirm complex formation and provide information about the electronic structure of the metal center.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complex, thus confirming its composition. universalclass.com

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR | Shift in ν(C=O) and ν(COO⁻) bands | Coordination of carboxylate and carbonyl groups to the metal ion. |

| UV-Vis | Appearance of new charge-transfer bands | Confirmation of complex formation and electronic interaction between metal and ligand. |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal-3-carboxyantipyrine complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand. fiveable.menumberanalytics.com

The magnetic behavior of a coordination compound depends on the number of unpaired electrons in the metal's d-orbitals. libretexts.org Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. fiveable.melibretexts.org

Magnetic susceptibility measurements are a primary method for determining the magnetic moment of a complex, which in turn reveals the number of unpaired electrons. libretexts.orgmsu.edu This information is crucial for deducing the electronic configuration and the spin state (high-spin or low-spin) of the metal center. libretexts.orgmanuscriptsystem.com For instance, an Fe(III) complex (d⁵) can be high-spin with five unpaired electrons or low-spin with one unpaired electron, depending on the ligand field strength. manuscriptsystem.com

The electronic spectra (UV-Vis) of these complexes provide insights into the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry and the metal-ligand interactions. bhu.ac.in The ligand field strength of this compound influences the splitting of the d-orbitals, which determines the electronic and magnetic properties of the complex. numberanalytics.com

| Complex | Metal Ion | d-electron Configuration | Experimentally Determined Unpaired Electrons (N) | Inferred Spin State |

|---|---|---|---|---|

| [Fe(CN)₆]⁴⁻ | Fe²⁺ | 3d⁶ | 0 | Low-spin |

| [FeF₆]³⁻ | Fe³⁺ | 3d⁵ | 5 | High-spin |

| [Co(acac)₃] | Co³⁺ | 3d⁶ | 0 | Low-spin |

Reactivity and Catalytic Applications of this compound Metal Complexes (excluding industrial process efficacy)

Metal complexes of ligands similar to this compound, such as those derived from Schiff bases and β-diketones, have demonstrated significant catalytic activity in a variety of organic transformations. niscpr.res.innih.gov While specific catalytic data for this compound complexes is not extensively detailed in the provided results, the reactivity of related systems suggests potential applications.

These complexes can act as catalysts in reactions such as:

Oxidation Reactions: Metal complexes can catalyze the oxidation of various organic substrates, including alkenes and alcohols. niscpr.res.innih.gov For example, some ruthenium(II) Schiff base complexes are effective catalysts for alcohol oxidation. nih.gov

Reduction Reactions: Certain complexes exhibit catalytic activity in reduction reactions, such as the electrochemical reduction of oxygen. niscpr.res.in

Polymerization Reactions: Schiff base complexes of various transition metals have been employed as catalysts in polymerization processes. researchgate.net

C-C Bond Forming Reactions: Low-valent early transition metal complexes have shown promise in promoting C-C bond construction. nih.gov

The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, facilitated by the electronic properties of the coordinating ligands. rsc.org The design of the ligand, including its steric and electronic features, plays a crucial role in tuning the reactivity and selectivity of the metal complex catalyst. mdpi.com For instance, three-coordinate iron complexes have been shown to catalyze the transfer of fluorine from fluoroaromatics to a silyl (B83357) group. nih.gov

Advanced Analytical Methodologies Involving 3 Carboxyantipyrine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 3-Carboxyantipyrine from complex biological matrices and quantifying it.

Gas Chromatography (GC) and its Derivativesresearchgate.netdocksci.comnih.gov

Gas Chromatography (GC) has been successfully applied for the analysis of this compound, particularly in urine samples. Due to the presence of the carboxylic acid group, this compound often requires derivatization to improve its volatility and thermal stability for GC analysis. A common derivatization agent used is diazomethane (B1218177), which converts the carboxylic acid to a methyl ester nih.govkarger.com.

The analysis typically employs a capillary column, such as a Carbowax 20M support-coated open tubular column, coupled with a nitrogen-selective detector, which offers enhanced sensitivity for nitrogen-containing compounds like this compound nih.govkarger.com. 4-bromo-antipyrine has been utilized as an internal standard to ensure accurate quantification nih.govkarger.com. The method involves extraction of urine samples with an organic solvent mixture. Calibration curves are typically linear within a specified concentration range, and the method demonstrates good precision and a low limit of detection karger.com.

Table 1: Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Detail | Reference |

| Sample Matrix | Urine | nih.govkarger.com |

| Derivatization Agent | Diazomethane | nih.govkarger.com |

| Column Type | Carbowax 20M (support coated open tubular capillary column) | nih.govkarger.com |

| Detector | Nitrogen selective detection | nih.govkarger.com |

| Internal Standard | 4-bromo-antipyrine | nih.govkarger.com |

| Extraction Solvent | Mixture of organic solvents | nih.govkarger.com |

| Calibration Range | 1–50 µg/ml | karger.com |

| Precision (RSD) | ± 5.0% (n=5) | karger.com |

| Lowest Measurable Conc. | 1 µg/ml (at S/N 10:1) | karger.com |

| Extraction Yield | 56% (mean value) | karger.com |

| Excretion Percentage | 3.3 ± 0.8% of dose in 52 hours urine | nih.govkarger.com |

High-Performance Liquid Chromatography (HPLC)docksci.comspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) offers a robust method for the separation and quantification of this compound, often in conjunction with other antipyrine (B355649) metabolites nih.govresearchgate.net. This technique is particularly useful for analyzing biological fluids like urine.

A developed HPLC method involves a specific extraction procedure using an aprotic non-polar solvent. Crucially, the extraction is performed at different pH levels: pH 3.5 for major metabolites and unchanged antipyrine, and a more acidic pH of 0.9 for this compound, to optimize its recovery nih.govresearchgate.net. Total forms of the metabolites are assessed after enzymatic hydrolysis. Studies indicate that this compound is excreted entirely in its free form nih.govresearchgate.net. The excretion rate of this compound has been reported as approximately 4.5 ± 0.2% of the administered dose, which is consistent with findings from GC analyses nih.govresearchgate.net. While specific column and detector details for this compound are not always explicitly stated in the summarized results, reverse-phase columns with UV-Vis detection are commonly employed for similar analyses oiv.int.

Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Detail | Reference |

| Sample Matrix | Urine | nih.govresearchgate.net |

| Extraction pH | pH 3.5 (for major metabolites/antipyrine), pH 0.9 (for this compound) | nih.govresearchgate.net |

| Extraction Solvent | Aprotic non-polar solvent | nih.govresearchgate.net |

| Hydrolysis | Enzymatic hydrolysis for total metabolite forms | nih.govresearchgate.net |

| Excretion Form | Excreted entirely as the free form | nih.govresearchgate.net |

| Excretion Percentage | 4.5 ± 0.2% of the dose | nih.govresearchgate.net |

| Typical Detection | UV-Vis (common for similar analyses) | oiv.int |

| Typical Column | Reverse-phase (common for similar analyses) | oiv.int |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate charged molecules within a narrow capillary tube i-med.ac.attechnologynetworks.com. While CE has been explored as a potential analytical technique for detecting this compound smolecule.com, detailed methodologies or specific findings for this compound using CE were not extensively detailed in the reviewed literature. General CE principles involve the separation of analytes based on their electrophoretic mobility, influenced by their charge, size, and the buffer conditions i-med.ac.attechnologynetworks.comlibretexts.org.

Mass Spectrometry Interfacing with Chromatography (GC-MS, LC-MS/MS)docksci.comspectroscopyonline.com

The coupling of chromatographic techniques with Mass Spectrometry (MS) significantly enhances the identification and quantification capabilities for compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): When GC is coupled with MS, it provides both separation and highly specific detection based on mass-to-charge ratio (m/z). GC-MS allows for the identification of compounds through their mass spectra and fragmentation patterns, offering greater confidence in identification than standalone GC thermofisher.comtechnologynetworks.com. For this compound, GC-MS can be used after appropriate derivatization, providing sensitive detection and confirmation of the metabolite's presence nih.govkarger.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is widely used for the analysis of complex biological samples due to its ability to detect analytes at very low concentrations with high specificity technologynetworks.comeurl-pesticides.eunebiolab.com. The process typically involves separating the analyte using LC, followed by ionization (e.g., electrospray ionization) and fragmentation in the mass spectrometer. Tandem MS allows for targeted analysis by monitoring specific precursor and product ion transitions (Selected Reaction Monitoring - SRM), which minimizes interference and increases sensitivity thermofisher.commyadlm.org. While specific LC-MS/MS methods for this compound were not detailed, the general principles of LC-MS/MS are applicable for its sensitive and selective quantification in various matrices technologynetworks.comeurl-pesticides.eunebiolab.com.

Electrochemical Detection Methods

Electrochemical detection methods offer a sensitive and often cost-effective means for analyte quantification. These techniques rely on measuring electrical signals generated by redox reactions of the analyte at an electrode surface nih.govnih.gov. While electrochemical sensors and biosensors are widely applied for detecting various pharmaceutical compounds and biomarkers nih.govmdpi.comfrontiersin.org, specific electrochemical detection methods tailored for this compound were not prominently detailed in the reviewed literature. General principles involve modifying electrode surfaces with nanomaterials or specific recognition elements to enhance sensitivity and selectivity nih.govmdpi.com.

Development of Novel Derivatization Strategies for Analytical Purposesresearchgate.net

Derivatization plays a critical role in analytical chemistry, particularly for compounds with challenging properties for direct analysis, such as carboxylic acids. For this compound, derivatization strategies are employed to enhance its suitability for specific analytical techniques, primarily GC.

As mentioned in section 7.1.1, derivatization with diazomethane to form methyl esters is a key strategy for GC analysis, improving volatility and thermal stability nih.govkarger.com. Generally, derivatization aims to:

Improve Volatility: Convert less volatile compounds into more volatile derivatives, essential for GC analysis nih.govjfda-online.com.

Enhance Chromatographic Properties: Modify polarity or molecular weight to achieve better separation on chromatographic columns nih.govjfda-online.com.

Increase Detection Sensitivity: Introduce functional groups that improve response with specific detectors (e.g., electron-capturing groups for GC detectors, or chromophores/fluorophores for LC detectors) nih.govspectroscopyonline.comjfda-online.com.

Improve Stability: Make analytes more stable during sample preparation or analysis jfda-online.com.

For carboxylic acids like this compound, esterification or amidation are common derivatization reactions nih.gov. The development of new derivatization reagents and protocols continues to be an active area of research, aiming for faster, more sensitive, and more selective analytical methods nih.govspectroscopyonline.com.

Applications in Forensic Chemistry and Environmental Monitoring (excluding human biological fluid analysis)

Introduction: Briefly state the scope of this section.

Findings: Detail the results of the search, highlighting the absence of information.

Compound Name Table: List the compound.

This seems to be the most appropriate way to handle a request for which no data exists in the specified scope.

Applications in Forensic Chemistry and Environmental Monitoring (excluding human biological fluid analysis)

Extensive research was conducted to identify documented applications of the chemical compound "this compound" within the fields of forensic chemistry and environmental monitoring, specifically excluding analyses of human biological fluids. The objective was to gather thorough, informative, and scientifically accurate content, including detailed research findings and relevant data tables, as per the outlined requirements.

However, the comprehensive search of available scientific literature and databases did not yield any specific research findings or documented applications of "this compound" in forensic chemistry or environmental monitoring. The compound is primarily recognized and studied in the context of its role as a metabolite of the drug antipyrine (phenazone). Research predominantly focuses on its analysis within biological matrices, such as urine, for purposes related to drug metabolism studies, assessing medication adherence, and in forensic toxicology concerning drug use.

The available information consistently points towards the compound's significance in pharmacokinetic and pharmacodynamic studies of antipyrine in humans and animal models, rather than its use as a marker, tracer, or analytical target in environmental samples or broader forensic investigations outside of biological fluid analysis. Consequently, there is no data available to construct the requested data tables or detail specific research findings for its applications in the specified areas of forensic chemistry and environmental monitoring.

Biomolecular Interactions and Biochemical Pathways at the Molecular Level

Mechanistic Studies of Enzymatic Transformations Involving 3-Carboxyantipyrine

The formation of this compound is a recognized step in the metabolism of its parent compound, antipyrine (B355649). smolecule.com This biotransformation is primarily mediated by the cytochrome P450 enzyme system, followed by further enzymatic processes.

Cytochrome P450 Systems and Carboxylation Pathways

The metabolism of antipyrine is largely carried out by hepatic cytochrome P-450 (CYP) enzymes, which are a superfamily of heme-containing monooxygenases. chemicalbook.comnews-medical.netwikipedia.org These enzymes are responsible for the oxidation of a wide variety of substances, including drugs and other foreign compounds (xenobiotics). news-medical.net In humans, a small fraction of an administered dose of antipyrine is metabolized into this compound. chemicalbook.com

The initial step in the formation of this compound from antipyrine involves the hydroxylation of the 3-methyl group of antipyrine to form 3-hydroxymethylantipyrine (B92689). nih.gov This reaction is catalyzed by specific cytochrome P450 isoforms. chemicalbook.comnih.gov The catalytic cycle of CYP enzymes involves several stages, beginning with the binding of the substrate (antipyrine) to the enzyme's active site. news-medical.netnih.gov This is followed by a series of electron transfer reactions and the binding of molecular oxygen, ultimately leading to the hydroxylation of the substrate. news-medical.netwikipedia.org

Different CYP isoforms can be involved in the metabolism of antipyrine. nih.gov For instance, treatment with phenobarbital (B1680315), an inducer of certain CYP enzymes, has been shown to increase the formation of this compound. nih.gov Conversely, treatment with 3-methylcholanthrene, which induces a different set of CYPs, leads to a decrease in the formation of this compound. nih.gov This suggests that the formation of the precursor, 3-hydroxymethylantipyrine, is dependent on specific CYP enzymes. nih.gov

The subsequent oxidation of 3-hydroxymethylantipyrine to this compound is a carboxylation step. While the precise enzymes responsible for this specific conversion are not extensively detailed in the provided search results, it is a common metabolic pathway for primary alcohols.

Table 1: Influence of Inducers on Antipyrine Metabolite Formation in Rats

| Treatment Group | Antipyrine Half-life (min) | 4-Hydroxyantipyrine (% of dose) | 3-Hydroxymethylantipyrine (% of dose) | This compound (% of dose) | Norantipyrine (% of dose) |

| Control | 65 | 13.3 | 28.9 | 1.1 | 7.4 |

| Phenobarbital | 30 | Not significantly changed | Not significantly changed | 2.6 | Not significantly changed |

| 3-Methylcholanthrene | 37 | 25.6 | 8.5 | 0.2 | Unchanged |

| Data sourced from studies on male Wistar rats. nih.gov |

In Vitro Binding Studies with Biomacromolecules

The interaction of small molecules like this compound with biological macromolecules is a key determinant of their physiological effects. These interactions are studied using various in vitro techniques.

Ligand-Protein Interaction Mechanisms

The binding of a ligand, such as this compound, to a protein is a fundamental molecular recognition event. nih.gov This interaction is governed by a combination of forces including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net The process of a ligand binding to a protein can be conceptualized through models like the "lock-and-key," "induced fit," or "conformational selection" models. nih.gov

The extent of protein binding is a critical factor in pharmacology, as it is generally the unbound fraction of a drug that is free to exert its biological effect. nih.govnih.govwuxiapptec.com The fraction of a compound that is unbound in plasma (fu) can be determined using in vitro methods like equilibrium dialysis, ultrafiltration, and ultracentrifugation. wuxiapptec.comevotec.com These techniques separate the free drug from the protein-bound drug, allowing for quantification. wuxiapptec.com The binding affinity is a measure of the strength of the interaction between the ligand and the protein. nih.gov

Enzyme Inhibition Mechanisms

This compound, being a metabolite of antipyrine, can potentially interact with and inhibit various enzymes. Enzyme inhibition can occur through several mechanisms, which are broadly classified as reversible or irreversible. researchgate.net

Reversible Inhibition: This type of inhibition involves non-covalent binding of the inhibitor to the enzyme and can be further categorized into:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. jackwestin.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity. jackwestin.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. jackwestin.com

Irreversible Inhibition: The inhibitor forms a stable, often covalent, bond with the enzyme, leading to permanent inactivation. researchgate.net

Studies have shown that this compound can act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. smolecule.com The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov In vitro CYP inhibition studies are crucial for understanding potential drug-drug interactions. bioivt.com These studies can determine if a compound directly inhibits an enzyme or if it is a time-dependent or metabolism-dependent inhibitor. bioivt.com

Molecular Modeling and Docking Studies of Biomolecular Interactions

Molecular modeling and docking are computational techniques used to predict and analyze the interaction between a ligand and a macromolecule at the atomic level. nih.govf1000research.com These in silico methods are valuable for understanding binding mechanisms and for the rational design of new molecules. sums.ac.iriit.it

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. f1000research.com The process typically involves generating a variety of possible conformations of the ligand within the binding site of the protein and then scoring these poses based on an energy function. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.netsums.ac.ir

Molecular dynamics (MD) simulations can further be used to study the stability and flexibility of the protein-ligand complex over time. f1000research.com These simulations provide insights into the dynamic nature of the interaction and can help to refine the understanding of the binding mechanism. chemrxiv.org While specific molecular modeling or docking studies for this compound were not found in the initial search, these computational approaches are widely used in drug discovery and chemical biology to investigate ligand-protein interactions. nih.govinventi.in

Role of this compound in Biochemical Assays (as a probe or standard, not as a drug)

This compound serves a specialized yet crucial role in biochemical research, primarily as an analytical standard and a biomarker for assessing drug metabolism. Its utility stems from its identity as a stable, primary metabolite of antipyrine, a compound historically used as a probe to study the activity of drug-metabolizing enzymes. smolecule.comtandfonline.com By quantifying this compound in biological samples, researchers can gain valuable insights into specific metabolic pathways, particularly those mediated by the cytochrome P450 (CYP) enzyme system. smolecule.comtandfonline.com

In biochemical assays, this compound is not used as a therapeutic agent but as a tool. Its distinct spectral and chemical properties allow it to be used as a reference standard in various analytical techniques, including chromatography. smolecule.com The development of sensitive and specific assays for this compound has been essential for its application in metabolic studies. These analytical methods are critical for accurately quantifying its presence in urine, which is the primary matrix for its measurement. smolecule.comnih.gov

One of the key applications of assaying this compound is in "reaction phenotyping," a process to identify which specific CYP enzymes are responsible for a drug's metabolism. mdpi.com Although antipyrine metabolism is complex and involves multiple pathways, the formation of its metabolites, including this compound, is linked to the function of different CYP isozymes. tandfonline.com Therefore, the urinary metabolite profile of antipyrine, with this compound as a key component, can be used to investigate changes in the activity of these enzymes following exposure to various compounds. tandfonline.com

Detailed research has been conducted to establish robust analytical procedures for the quantification of this compound. For instance, a specific method utilizing capillary gas chromatography with nitrogen-selective detection was developed for its measurement in urine. nih.gov This assay requires a derivatization step, converting the carboxylic acid group into a more volatile ester with diazomethane (B1218177), and employs 4-bromo-antipyrine as an internal standard to ensure accuracy and reproducibility. nih.gov

The table below summarizes the characteristics of a published biochemical assay for this compound.

Table 1: Characteristics of an Analytical Assay for this compound

| Parameter | Details |

|---|---|

| Analytical Technique | Capillary Gas Chromatography with Nitrogen Selective Detection. nih.gov |

| Sample Matrix | Urine. nih.gov |

| Sample Preparation | Extraction with organic solvents; Derivatization with diazomethane. nih.gov |

| Internal Standard | 4-bromo-antipyrine. nih.gov |

| Calibration Range | 1–50 µg/mL. nih.gov |

| Precision (RSD) | ± 5.0% (n=5). nih.gov |

| Lowest Measurable Conc. | 1 µg/mL (at a signal-to-noise ratio of 10:1). nih.gov |

Research findings have demonstrated the utility of measuring this compound as a probe for enzyme induction. Studies in rat models have shown that pretreatment with compounds known to induce specific cytochrome P450 enzymes, such as phenobarbital and 3-methylcholanthrene, alters the metabolic profile of antipyrine. tandfonline.comresearchgate.net For example, treatment with phenobarbital, a known inducer of various CYP enzymes, significantly increased the urinary excretion of this compound. tandfonline.comresearchgate.net Conversely, treatment with 3-methylcholanthrene, an inducer primarily of the CYP1A family, led to a significant decrease in its formation. tandfonline.comresearchgate.net These findings highlight how quantifying this specific metabolite serves as a probe to understand the differential effects of various substances on drug metabolism pathways. tandfonline.com

The table below presents research findings on how enzyme inducers affect the excretion of this compound in rats, demonstrating its role as a biomarker for specific metabolic pathway activity.

Table 2: Research Findings on the Effect of Enzyme Inducers on this compound Excretion in Rats

| Treatment Group | % of Antipyrine Dose Excreted as this compound (in 24h Urine) | Implication for Metabolic Pathway |

|---|---|---|

| Control | 1.1% ± 0.1% | Baseline metabolic activity. tandfonline.com |

| Phenobarbital-Treated | 2.6% ± 0.3% | Induction of the metabolic pathway leading to this compound formation. tandfonline.comresearchgate.net |

| 3-Methylcholanthrene-Treated | 0.2% ± 0.0% | Inhibition or redirection of metabolism away from the this compound pathway. tandfonline.comresearchgate.net |

Design Principles and Molecular Architectures Based on 3 Carboxyantipyrine Scaffolds

Scaffold Hopping and Bioisosteric Replacements for Pyrazolone (B3327878) Core

Scaffold hopping is a crucial strategy in drug discovery aimed at identifying structurally novel compounds that retain or improve upon the biological activity of a lead molecule by altering its core structure. The pyrazolone ring system, of which 3-carboxyantipyrine is a member, is recognized as a "privileged scaffold" due to its synthetic accessibility, favorable drug-like properties, and capacity for extensive functionalization researchgate.netnih.goveurekaselect.com. Medicinal chemists often employ scaffold hopping to explore new chemical space, circumvent intellectual property limitations, or enhance pharmacokinetic and pharmacodynamic profiles mdpi.comakjournals.comniper.gov.innih.govresearchgate.netuniroma1.itwiley.com.

Bioisosteric replacements, a key component of scaffold hopping, involve substituting functional groups or ring systems with others that possess similar physical or chemical properties, thereby maintaining or modulating biological activity. For pyrazolone derivatives, this can involve replacing parts of the pyrazolone ring or substituting entire ring systems with bioisosteres to achieve desired outcomes. For instance, pyrazole (B372694) moieties have been successfully used as bioisosteres for other heterocyclic or aromatic systems in drug design, demonstrating their versatility in modulating receptor interactions and improving metabolic stability researchgate.netacs.orgresearchgate.netsci-hub.se. The inherent chemical flexibility of the pyrazolone core allows for systematic exploration of bioisosteric variations to optimize potency, selectivity, and ADMET properties.

Rational Design of Hybrid Molecules Incorporating this compound Subunits